![molecular formula C11H17BrN2OS B5133961 2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)
2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol has been the subject of scientific research due to its potential applications in the field of medicine. It has been studied for its ability to act as a ligand for various receptors such as serotonin receptors and dopamine receptors. It has also been studied for its potential use as an antipsychotic and antidepressant agent.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol is not fully understood. It is believed to act as a ligand for various receptors in the brain such as serotonin receptors and dopamine receptors. It may also affect the levels of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol in lab experiments is its potential as an antipsychotic and antidepressant agent. It may also be useful in studying the mechanisms of various neurotransmitters in the brain. One limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol. One direction is to further study its potential as an antipsychotic and antidepressant agent. Another direction is to study its effects on other neurotransmitters in the brain. Additionally, further research is needed to fully understand its mechanism of action.
Synthesis Methods
The synthesis of 2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol involves the reaction of 4-bromo-2-thiophenemethanol with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
properties
IUPAC Name |
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c12-10-7-11(16-9-10)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYHEWDAKKAYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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